2-(3-Fluoro-4-propoxyphenyl)ethanol

Description

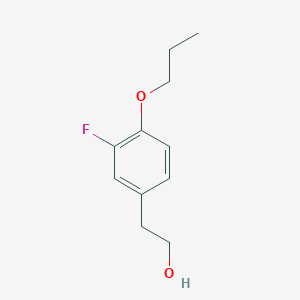

2-(3-Fluoro-4-propoxyphenyl)ethanol is a fluorinated aromatic ethanol derivative characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a propoxy group (–OCH₂CH₂CH₃) at the 4-position, linked to an ethanol moiety.

Properties

IUPAC Name |

2-(3-fluoro-4-propoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2/c1-2-7-14-11-4-3-9(5-6-13)8-10(11)12/h3-4,8,13H,2,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIXUDIWXFLETJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CCO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3-Fluoro-4-propoxyphenyl)ethanol involves the reaction of 3-fluoro-4-propoxybenzaldehyde with a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis to yield the desired alcohol . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-propoxyphenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: 3-Fluoro-4-propoxybenzaldehyde or 3-fluoro-4-propoxybenzoic acid.

Reduction: 2-(3-Fluoro-4-propoxyphenyl)ethane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-4-propoxyphenyl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-propoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and propoxy groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The ethanol moiety can participate in hydrogen bonding and other interactions that modulate the compound’s effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 2-(3-Fluoro-4-propoxyphenyl)ethanol, differing primarily in substituents or backbone modifications:

2-(3-Fluoro-4-methylphenyl)ethanol

- Substituents : 3-Fluoro, 4-methyl.

- Molecular Weight : 154.18 g/mol (C₉H₁₁FO).

- Key Differences : Replacing the propoxy group with a methyl group reduces steric bulk and lipophilicity. This likely enhances water solubility but may decrease membrane permeability compared to the propoxy analog .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

- Substituents : 4-(1,1,3,3-Tetramethylbutyl), ethoxy-ethoxy chain.

- Molecular Weight : Higher due to the bulky tetramethylbutyl group and extended ethoxy chain.

- Key Differences: Increased lipophilicity and molecular weight may enhance persistence in lipid-rich environments but reduce aqueous solubility. The ethoxy-ethanol chain could improve flexibility in binding interactions .

2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol

- Substituents : 3-Chloro, 4-(4-fluorobenzyloxy), 5-methoxy.

- The chloro substituent may enhance metabolic stability but raise toxicity concerns .

[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol

- Substituents : 3-Methoxy, 4-(3-phenylpropoxy).

- The methanol group (vs. ethanol) reduces hydrogen-bonding capacity .

Physicochemical Properties (Inferred)

| Compound | Substituents | Molecular Weight (g/mol) | Lipophilicity (LogP)* | Water Solubility* |

|---|---|---|---|---|

| This compound | 3-F, 4-OCH₂CH₂CH₃ | ~198.22 | Moderate (~2.5) | Low |

| 2-(3-Fluoro-4-methylphenyl)ethanol | 3-F, 4-CH₃ | 154.18 | Low (~1.8) | Moderate |

| 2-(2-[4-(1,1,3,3-TMB)phenoxy]ethoxy)ethanol | 4-(1,1,3,3-TMB), ethoxy-ethoxy | ~350.45 | High (~4.0) | Very Low |

| [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol | 3-OCH₃, 4-(PhCH₂CH₂CH₂O) | ~302.36 | High (~3.8) | Very Low |

*Estimated based on substituent contributions.

Biological Activity

2-(3-Fluoro-4-propoxyphenyl)ethanol is a compound notable for its unique structural features, including a fluorine atom and a propoxy group attached to a phenolic structure. These characteristics suggest potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, comparisons with similar compounds, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluoro and propoxy groups enhances the compound's binding affinity and specificity, which can modulate its biological effects. The ethanol moiety facilitates hydrogen bonding, further influencing the compound's interactions at the molecular level.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds can provide insights into the unique properties of this compound. Below is a summary table comparing this compound with similar phenolic derivatives.

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| This compound | Fluoro and propoxy groups | Potential enzyme inhibition |

| 2-(3-Fluoro-4-methoxyphenyl)ethanol | Fluoro and methoxy groups | Antiproliferative activity in cancer cells |

| 2-(3-Fluoro-4-ethoxyphenyl)ethanol | Fluoro and ethoxy groups | Antioxidant properties |

| 2-(3-Fluoro-4-butoxyphenyl)ethanol | Fluoro and butoxy groups | Neuroprotective effects |

The unique combination of functional groups in this compound may confer distinct biological properties compared to these similar compounds.

Case Studies and Research Findings

- Antiproliferative Activity : In vitro studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, the introduction of electron-withdrawing groups like fluorine has been shown to enhance antiproliferative activity. This suggests that this compound could also possess similar properties, warranting further investigation .

- Enzyme Inhibition : Preliminary research indicates that compounds featuring fluorinated phenolic structures can act as effective enzyme inhibitors. A study highlighted that the incorporation of fluorine increases metabolic stability, which may enhance the therapeutic potential of such compounds in treating metabolic disorders.

- Pharmacological Applications : The structural characteristics of this compound suggest potential applications in drug development, particularly in targeting specific biological pathways involved in disease processes such as cancer and metabolic syndromes. The compound's ability to interact with biological targets makes it a candidate for further pharmacological exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.